

# TFAX 594,SE Dye: A Technical Guide for Novice Researchers

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## Compound of Interest

Compound Name: Tfax 594,SE

Cat. No.: B11927528

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of **TFAX 594,SE**, a red fluorescent dye. It covers its core properties, experimental applications, and detailed protocols to facilitate its use in laboratory settings.

**TFAX 594,SE** is an amine-reactive red fluorescent dye recognized for its bright and photostable properties.<sup>[1][2]</sup> It demonstrates insensitivity to pH over a wide range (pH 4-10), making it a reliable tool for various biological applications.<sup>[1][2]</sup> This succinimidyl ester (SE) derivative is designed to covalently label proteins and other molecules containing primary amines.

## Core Properties and Technical Data

The quantitative characteristics of **TFAX 594,SE** and its spectral equivalents are summarized below. These properties are crucial for designing and troubleshooting fluorescence-based experiments.

Property	Value	Source
Excitation Maximum ( $\lambda_{ex}$ )	~590 nm	
Emission Maximum ( $\lambda_{em}$ )	~617 - 660 nm	
Molar Extinction Coefficient ( $\epsilon$ )	92,000 $\text{cm}^{-1}\text{M}^{-1}$	
Quantum Yield ( $\Phi$ )	0.66	
Reactive Group	N-hydroxysuccinimide (NHS) ester	
Reactivity	Primary amines	
Spectrally Similar Dyes	Alexa Fluor® 594, Texas Red®, Bodipy-TR	
Storage (Powder)	-20°C for up to 3 years, protected from light	
Storage (In solvent)	-80°C for up to 1 year	

## Experimental Applications

**TFAX 594,SE** is a versatile dye suitable for a range of applications that require fluorescent labeling of proteins, antibodies, or other amine-containing molecules. Its primary uses include:

- Immunofluorescence (IF): For visualizing the localization of specific proteins within cells or tissues.
- Flow Cytometry: For identifying and quantifying cell populations based on the expression of cell surface or intracellular markers.
- Microscopy: Including 2-photon excitation microscopy and super-resolution techniques like dSTORM.

## Experimental Protocols

The following are detailed methodologies for key experiments utilizing **TFAX 594,SE** or its spectrally similar counterparts.

## Protein and Antibody Labeling with TFX 594,SE

This protocol outlines the steps for covalently conjugating **TFAX 594,SE** to a protein, such as an antibody. The protocol is optimized for labeling approximately 1 mg of an IgG antibody.

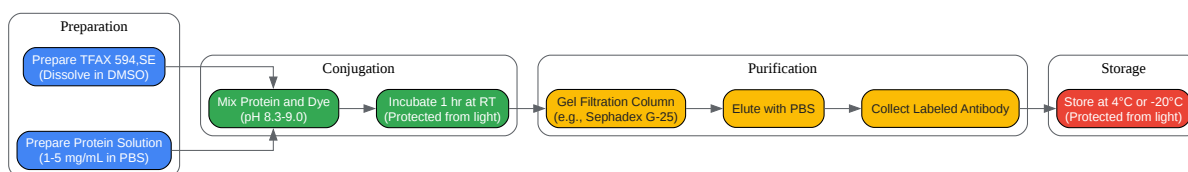
### Materials:

- Protein (e.g., IgG antibody) at 1-5 mg/mL in an amine-free buffer (e.g., PBS).
- **TFAX 594,SE** dye.
- Anhydrous, amine-free DMSO.
- Labeling Buffer: 0.2 M sodium bicarbonate, pH 8.3-9.0.
- Purification column (e.g., Sephadex G-25) equilibrated with PBS.

### Procedure:

- Prepare the Protein Solution:
  - Dissolve 1-5 mg of the protein in 1 mL of labeling buffer. If the protein is in a buffer containing amines (like Tris), it must be dialyzed against PBS first.
- Prepare the Dye Stock Solution:
  - Warm the vial of **TFAX 594,SE** to room temperature.
  - Dissolve 1.0 mg of the dye in 50-200  $\mu$ L of anhydrous DMSO. This solution should be prepared fresh immediately before use as NHS esters are moisture-sensitive.
- Conjugation Reaction:
  - Add the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein may need to be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.
  - Incubate the reaction for 1 hour at room temperature, protected from light.

- Purification of the Conjugate:
  - Load the reaction mixture onto the pre-equilibrated gel filtration column.
  - Elute with PBS. The first colored, fluorescent band to elute is the labeled protein conjugate. A slower-moving band corresponds to the unconjugated dye.
- Storage of the Conjugate:
  - Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA to a final concentration of 1-10 mg/mL and freeze in aliquots at -20°C or -80°C.



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*Antibody labeling and purification workflow.*

## Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a TFAX 594-conjugated secondary antibody for indirect immunofluorescence.

Materials:

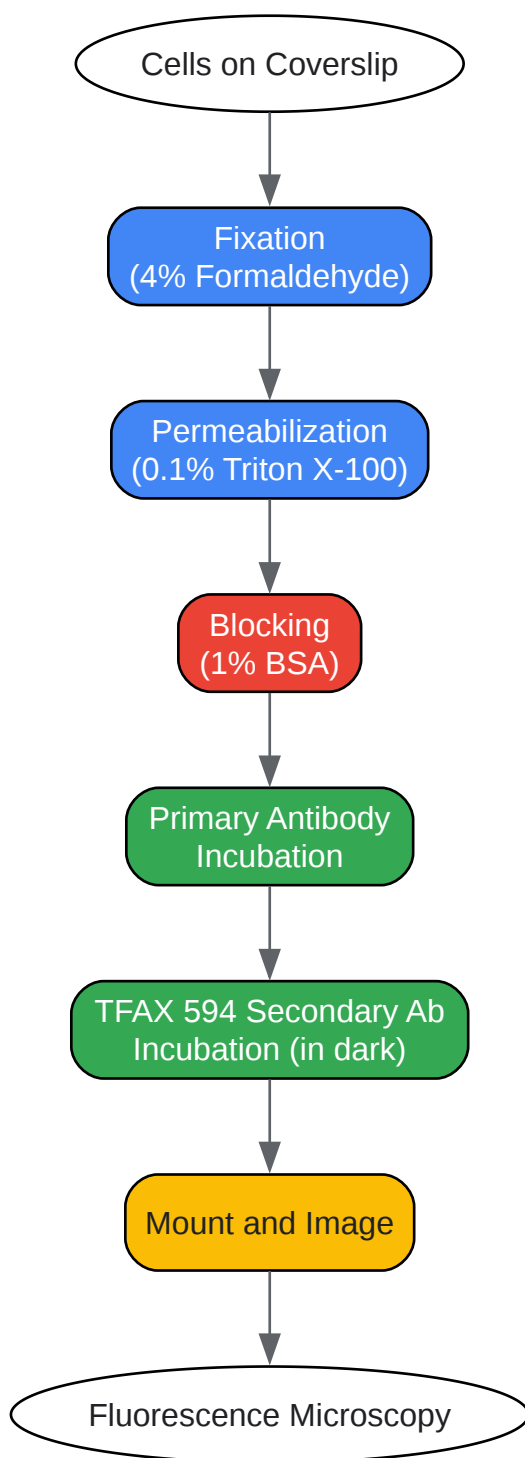
- Cultured cells on coverslips.
- Phosphate-Buffered Saline (PBS).

- Fixation Buffer: 4% formaldehyde in PBS.
- Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS.
- Blocking Buffer: 1-5% BSA or 5% normal serum in PBS.
- Primary antibody (unconjugated).
- TFAX 594-conjugated secondary antibody.
- Mounting medium with DAPI (optional, for nuclear counterstaining).

#### Procedure:

- Cell Fixation:
  - Rinse cells with PBS.
  - Fix with 4% formaldehyde for 15 minutes at room temperature.
  - Rinse three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
  - Incubate cells with Permeabilization Buffer for 5-10 minutes.
  - Rinse three times with PBS.
- Blocking:
  - Incubate cells with Blocking Buffer for 60 minutes at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
  - Dilute the primary antibody in Blocking Buffer to its optimal concentration.
  - Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.

- Rinse three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
  - Dilute the TFX 594-conjugated secondary antibody in Blocking Buffer.
  - Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
  - Rinse three times with PBS for 5 minutes each, protected from light.
- Mounting:
  - Mount the coverslips onto microscope slides using mounting medium.
  - Store the slides at 4°C, protected from light, until imaging.



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*Indirect immunofluorescence staining workflow.*

## Flow Cytometry Staining of Cell Surface Markers

This protocol outlines the direct staining of cell surface proteins for flow cytometry analysis.

**Materials:**

- Cell suspension (e.g., peripheral blood mononuclear cells).
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).
- TFAX 594-conjugated primary antibody.
- Viability dye (optional).

**Procedure:**

- Prepare Cell Suspension:
  - Prepare a single-cell suspension at a concentration of  $1 \times 10^6$  cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Blocking (Optional but Recommended):
  - To block Fc receptors and reduce non-specific binding, incubate cells with Fc block or serum from the same species as the secondary antibody for 10-15 minutes on ice.
- Staining:
  - Add the TFAX 594-conjugated primary antibody at the predetermined optimal concentration.
  - Incubate for 30 minutes on ice, protected from light.
- Washing:
  - Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 400-600 x g for 5 minutes, and decanting the supernatant.
- Resuspension and Analysis:
  - Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.
  - If desired, add a viability dye according to the manufacturer's protocol.



- Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for TFAX 594 detection.

## Conclusion

**TFAX 594,SE** is a robust and versatile fluorescent dye that offers high brightness and photostability for the labeling of proteins and antibodies. Its insensitivity to pH and straightforward conjugation chemistry make it an excellent choice for novice researchers venturing into fluorescence-based applications such as immunofluorescence and flow cytometry. By following the detailed protocols and understanding the core properties outlined in this guide, researchers can effectively incorporate **TFAX 594,SE** into their experimental workflows to achieve high-quality, reproducible results.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
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